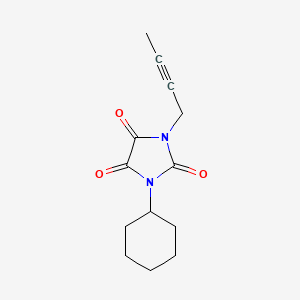![molecular formula C15H23N3O B7592913 2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)
2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMMP is a piperidine derivative that has been synthesized through various methods. It is a white crystalline solid that is highly soluble in polar solvents such as water and methanol. DMMP has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of DMMP is not fully understood. However, it has been suggested that DMMP exerts its biological effects through the modulation of various neurotransmitters and ion channels in the central nervous system. DMMP has been found to interact with GABA(A) receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
DMMP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in seizures. DMMP has also been found to inhibit the release of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders. Additionally, DMMP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DMMP has several advantages for use in laboratory experiments. It is highly soluble in polar solvents, making it easy to work with. DMMP is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of DMMP is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.
Future Directions
There are several future directions for research on DMMP. One area of interest is the development of more potent analogs of DMMP that exhibit improved biological activity. Another area of research is the investigation of the potential of DMMP as a therapeutic agent for the treatment of neurodegenerative disorders. Additionally, the use of DMMP as an insecticide and herbicide warrants further investigation.
In conclusion, DMMP is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of DMMP.
Synthesis Methods
DMMP can be synthesized through a variety of methods, including the reaction of piperidine with 3-acetyl-6-methylpyridine, followed by reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-(chloromethyl)-6-methylpyridine with piperidine, followed by reduction with lithium aluminum hydride. These methods have been optimized to yield high-purity DMMP.
Scientific Research Applications
DMMP has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DMMP has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMMP has been investigated for its potential as an insecticide and herbicide.
properties
IUPAC Name |
2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-6-7-18(13(3)8-11)15(19)17-10-14-5-4-12(2)16-9-14/h4-5,9,11,13H,6-8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWOVKICTPYAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C)C(=O)NCC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)


![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)

![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)

![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)